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Compound of Interest

Compound Name: viscumneoside III

Cat. No.: B219685 Get Quote

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Viscumneoside III

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the mass spectrometric fragmentation pattern of

viscumneoside III, a flavanone glycoside found in Viscum coloratum. The information

presented here is crucial for the identification and characterization of this compound in complex

mixtures, such as plant extracts, and for its potential development as a therapeutic agent.

Compound Information
Viscumneoside III is a flavanone glycoside with the chemical structure of homoeriodictyol

substituted with a β-D-apiofuranosyl-(1→2)-β-D-glucopyranoside moiety at the 7-hydroxyl

group.[1]

Molecular Formula: C₂₇H₃₂O₁₅[1]

Monoisotopic Mass: 596.1741 Da[1]

Synonyms: Homoeriodictyol-7-O-apiosyl-(1→2)-glucopyranoside[1]
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The following outlines a typical experimental protocol for the analysis of viscumneoside III and

other flavonoid glycosides in plant extracts using Ultra-High Performance Liquid

Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-

MS). This methodology is based on established protocols for the analysis of flavonoids in

Viscum species.

Sample Preparation
Extraction: Dried and powdered plant material (e.g., leaves and stems of Viscum coloratum)

is extracted with a suitable solvent, such as 50% methanol in water.[2][3] Ultrasonic-assisted

extraction is often employed to enhance efficiency.

Filtration: The resulting extract is filtered through a 0.22 µm membrane filter to remove

particulate matter before injection into the LC-MS system.

Liquid Chromatography
System: An Ultra-High Performance Liquid Chromatography (UPLC) system.

Column: A reversed-phase C18 column (e.g., Agilent Poroshell C18, 3.0 × 150 mm, 2.7 µm)

is commonly used for the separation of flavonoid glycosides.

Mobile Phase: A gradient elution is typically employed using:

Solvent A: 0.1% formic acid in water

Solvent B: 0.1% formic acid in acetonitrile

Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30

min, 50-90% B, followed by a re-equilibration step.

Flow Rate: A flow rate of 0.4 mL/min is often used.

Column Temperature: The column is maintained at a constant temperature, for example,

30°C.

Injection Volume: A small injection volume, typically 2-5 µL, is used.
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Mass Spectrometry
System: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an

electrospray ionization (ESI) source.

Ionization Mode: Negative ion mode (ESI⁻) is often preferred for the analysis of flavonoids as

it typically provides a strong deprotonated molecular ion peak ([M-H]⁻).

Mass Range: A full scan mass range of m/z 100-1500 is generally sufficient to cover the

masses of the parent compound and its fragments.

Capillary Voltage: Typically set between 3.0 and 4.0 kV.

Source Temperature: Maintained at a temperature around 120-150°C.

Desolvation Gas Temperature: Usually set between 300 and 350°C.

Collision Energy: For tandem mass spectrometry (MS/MS) experiments, a collision energy

ramp (e.g., 20-60 eV) is applied in the collision cell to induce fragmentation of the precursor

ion.

Mass Spectrometry Fragmentation Pattern of
Viscumneoside III
The fragmentation of flavonoid glycosides in tandem mass spectrometry provides valuable

structural information. The primary fragmentation events involve the cleavage of glycosidic

bonds and rearrangements within the sugar and aglycone moieties. For viscumneoside III, the

expected fragmentation in negative ion mode would proceed as follows:

The precursor ion will be the deprotonated molecule, [M-H]⁻, at m/z 595.

The major fragmentation pathways involve the sequential loss of the sugar residues:

Loss of the terminal apiosyl residue: Cleavage of the interglycosidic bond results in the loss

of a neutral apiose moiety (132 Da), leading to a fragment ion at m/z 463. This fragment

corresponds to the deprotonated homoeriodictyol-7-O-glucoside.
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Loss of the complete disaccharide: Cleavage of the glycosidic bond at the 7-position of the

aglycone results in the loss of the entire apiosyl-glucosyl disaccharide (294 Da), generating

the deprotonated homoeriodictyol aglycone ion at m/z 301.

Further fragmentation of the homoeriodictyol aglycone can also occur, providing characteristic

ions for the flavanone structure.

Quantitative Fragmentation Data
The following table summarizes the expected key ions in the MS/MS spectrum of

viscumneoside III in negative ion mode.

Precursor Ion [M-
H]⁻ (m/z)

Product Ion (m/z) Neutral Loss (Da)
Proposed
Fragment Identity

595.1668 463.1246 132.0422

[M-H - Apiose]⁻

(Homoeriodictyol-7-O-

glucoside)

595.1668 301.0718 294.0950

[M-H - Apiosyl-

glucose]⁻

(Homoeriodictyol)

Visualization of the Fragmentation Pathway
The fragmentation pathway of viscumneoside III can be visualized to illustrate the sequential

loss of the sugar moieties from the parent molecule.
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Fragmentation of Viscumneoside III

Viscumneoside III
[M-H]⁻

m/z 595.1668

[M-H - Apiose]⁻
(Homoeriodictyol-7-O-glucoside)

m/z 463.1246

- 132.0422 Da (Apiose)

[M-H - Apiosyl-glucose]⁻
(Homoeriodictyol)

m/z 301.0718

- 294.0950 Da (Apiosyl-glucose)

- 162.0528 Da (Glucose)

Click to download full resolution via product page

Caption: Proposed ESI-MS/MS fragmentation pathway of viscumneoside III in negative ion

mode.

Experimental Workflow
The overall workflow for the analysis of viscumneoside III from a plant matrix to its

characterization by LC-MS/MS is depicted below.
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Analytical Workflow for Viscumneoside III
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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